An In-Depth Technical Guide to Resorcinol-1,2,3-¹³C₃: Properties, Structure, and Applications
An In-Depth Technical Guide to Resorcinol-1,2,3-¹³C₃: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling in Research
In the landscape of modern chemical and biomedical research, the ability to trace the metabolic fate of molecules and elucidate complex reaction mechanisms is paramount. Isotopic labeling, the substitution of an atom with one of its isotopes, provides a powerful tool for achieving this. The introduction of a stable, heavier isotope, such as Carbon-13 (¹³C), into a molecule creates a "tagged" version that is chemically identical to its unlabeled counterpart but can be distinguished by its mass. This subtle difference allows researchers to follow the journey of the labeled molecule through biological systems and chemical reactions with high precision.
This guide focuses on Resorcinol-1,2,3-¹³C₃ , a specifically labeled variant of resorcinol where the carbon atoms at positions 1, 2, and 3 of the benzene ring are replaced with ¹³C. This strategic labeling makes it an invaluable tool for a range of sophisticated analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling detailed studies in drug metabolism, pharmacokinetics, and mechanistic chemistry. As a Senior Application Scientist, this guide aims to provide a comprehensive overview of the chemical properties, structure, and potential applications of Resorcinol-1,2,3-¹³C₃, empowering researchers to leverage this powerful tool in their scientific endeavors.
Chemical Identity and Physicochemical Properties
Resorcinol-1,2,3-¹³C₃ is a stable, isotopically labeled form of resorcinol, a benzenediol. The core structure remains the same as unlabeled resorcinol, but with the significant addition of three ¹³C atoms at specified positions on the aromatic ring.
| Property | Value | Source(s) |
| Chemical Name | (1,2,3-¹³C₃)cyclohexa-1,3,5-triene-1,3-diol | [1] |
| CAS Number | 1185048-67-2 | [1] |
| Molecular Formula | C₃¹³C₃H₆O₂ | [1] |
| Molecular Weight | Approximately 113.09 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in acetone, ether, and methanol. | [2] |
| Storage | Room Temperature | [2] |
For comparison, the properties of unlabeled resorcinol (CAS 108-46-3) are well-documented:
| Property | Value (Unlabeled Resorcinol) | Source(s) |
| Molecular Weight | 110.11 g/mol | [3] |
| Melting Point | 110 °C | [3] |
| Boiling Point | 277 °C | [3] |
| Density | 1.28 g/cm³ | [3] |
| Solubility in Water | 110 g/100 mL at 20 °C | [3] |
The primary physical difference between Resorcinol-1,2,3-¹³C₃ and its unlabeled form is the molecular weight, a direct consequence of the three additional neutrons in the ¹³C isotopes. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly.
Molecular Structure and Spectroscopic Analysis
The structure of Resorcinol-1,2,3-¹³C₃ is defined by the resorcinol scaffold with isotopic labeling at the C1, C2, and C3 positions.
Caption: Workflow for a metabolic fate study using Resorcinol-1,2,3-¹³C₃.
Reaction Mechanism Elucidation
In chemical synthesis and process development, understanding the mechanism of a reaction is crucial for optimization and control. Resorcinol-1,2,3-¹³C₃ can be used as a mechanistic probe. By analyzing the distribution of the ¹³C labels in the reaction products using NMR and MS, chemists can deduce the pathways through which the reaction proceeds. This is particularly useful in complex reactions where multiple pathways may be competing.
Environmental Fate and Degradation Studies
Resorcinol is used in a variety of industrial applications, and its environmental fate is of interest. [4]Labeled resorcinol can be used in environmental studies to track its degradation in soil and water, and to identify the breakdown products. This information is valuable for assessing the environmental impact and for developing remediation strategies.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Resorcinol-1,2,3-¹³C₃ is not widely available, the hazards are expected to be identical to those of unlabeled resorcinol. The isotopic labeling does not alter the chemical reactivity or toxicity of the molecule. Therefore, the safety precautions for resorcinol should be strictly followed.
Resorcinol is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. [5][6]It is also very toxic to aquatic life. [6][7] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [5]* Handling: Avoid breathing dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents. [6] For detailed safety information, refer to the Safety Data Sheet for resorcinol (CAS 108-46-3). [5][6][7][8][9]
Conclusion
Resorcinol-1,2,3-¹³C₃ represents a sophisticated and powerful tool for researchers in the fields of chemistry, biology, and drug development. Its specific isotopic labeling enables precise and unambiguous tracing in complex systems, providing invaluable insights into metabolic pathways, reaction mechanisms, and environmental fate. While the availability of detailed analytical data and synthesis protocols for this specific labeled compound is limited, the principles of its application are well-established. By leveraging the information provided in this guide and consulting the extensive literature on both resorcinol and isotopically labeled compounds, researchers can effectively incorporate Resorcinol-1,2,3-¹³C₃ into their experimental designs to achieve their research objectives.
References
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- SAFETY DATA SHEET - Spectrum Chemical. (2015, June 10).
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- Synthesis of 13C- and 14C-labelled catechol | Request PDF. (n.d.).
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- Resorcinol-1,2,3-13C3, TRC 5 mg | Buy Online | Toronto Research Chemicals. (n.d.). Fisher Scientific.
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- Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC - NIH. (n.d.).
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